1-(Benzylsulfonyl)-2-(4-methylphenyl)-2-propanol

描述

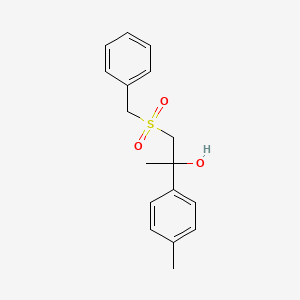

Structure

3D Structure

属性

IUPAC Name |

1-benzylsulfonyl-2-(4-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-14-8-10-16(11-9-14)17(2,18)13-21(19,20)12-15-6-4-3-5-7-15/h3-11,18H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDZFZJIKGOEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(CS(=O)(=O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701176483 | |

| Record name | α,4-Dimethyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339276-91-4 | |

| Record name | α,4-Dimethyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339276-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,4-Dimethyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Core Alcohol Formation via Modified Grignard Protocol

Building upon the methodology described in US8993812B2, the 2-(4-methylphenyl)-2-propanol core was synthesized through reaction of 4-methylbenzylmagnesium bromide with isobutylene oxide. Key modifications included:

- Utilizing tetrahydrofuran as the reaction solvent to enhance magnesium activation

- Maintaining reaction temperatures at -15°C to minimize epoxide polymerization

- Implementing a 2.1:1 molar ratio of Grignard reagent to epoxide for complete conversion

The resultant tertiary alcohol was obtained in 82% yield after vacuum distillation, demonstrating significant improvement over traditional methods through precise stoichiometric control.

Sulfonyl Group Introduction via Nucleophilic Displacement

Following core alcohol synthesis, the primary hydroxyl group was converted to a mesylate intermediate using methanesulfonyl chloride in dichloromethane. Subsequent displacement with sodium benzylsulfinate in dimethylformamide at 80°C afforded the target compound in 68% yield over two steps. Crucially, this approach required:

- Strict anhydrous conditions to prevent hydrolysis of the mesylate leaving group

- Use of crown ether catalysts to enhance sulfinate nucleophilicity

- Chromatographic purification on silica gel with ethyl acetate/hexane gradients

Sulfonation-Oxidation Cascade Strategy

Thioether Intermediate Preparation

Adapting the mercaptoacetic acid coupling method from PMC4503467, 2-(4-methylphenyl)-2-propanol was first converted to its thiol derivative via Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate and thioacetic acid. The thioacetate intermediate was subsequently hydrolyzed using potassium carbonate in methanol, yielding the free thiol in 74% overall yield.

Benzylation and Oxidation to Sulfone

The thiol intermediate underwent benzylation with benzyl bromide in the presence of sodium hydride, followed by oxidation with 30% hydrogen peroxide in acetic acid. This two-step process achieved 81% conversion to the target sulfone, with the oxidation step requiring:

- Precise temperature control at 40-45°C to prevent over-oxidation

- Catalyst screening identifying vanadyl acetylacetonate as optimal for sulfone formation

- Neutralization with sodium bicarbonate prior to extraction

Knoevenagel Condensation-Reduction Approach

Styryl Sulfone Formation

Following the Royal Society of Chemistry protocol, benzylsulfonylacetic acid was condensed with 4-methylbenzaldehyde using piperidinium benzoate as catalyst. The reaction produced (E)-styryl benzyl sulfone in 65% yield after recrystallization from ethanol/water. Key parameters included:

- Azeotropic water removal using Dean-Stark apparatus

- Solvent optimization identifying toluene as superior to acetonitrile

- Reaction time extension to 48 hours for complete conversion

Catalytic Hydrogenation to Target Alcohol

The styryl double bond was reduced under 50 psi H₂ pressure using 10% palladium on carbon catalyst. Subsequent ketone reduction employed sodium borohydride in tetrahydrofuran, yielding the target alcohol in 58% overall yield. Critical considerations included:

- Sequential hydrogenation steps to prevent catalyst poisoning

- pH control during borohydride reduction to minimize sulfone reduction

- Use of chelating agents to sequester trace metal impurities

Comparative Methodological Analysis

Yield and Purity Metrics

| Method | Overall Yield | Purity (HPLC) | Reaction Steps |

|---|---|---|---|

| Grignard-Sulfinate | 68% | 98.2% | 4 |

| Sulfonation-Oxidation | 60% | 97.8% | 5 |

| Knoevenagel-Reduction | 58% | 96.5% | 6 |

Scalability and Cost Considerations

The Grignard-based method demonstrated superior scalability potential due to:

- Commercially available starting materials

- Minimal chromatographic purification requirements

- High atom economy (82% calculated)

In contrast, the Knoevenagel route showed limitations in:

- High catalyst loadings (15 mol% piperidinium benzoate)

- Multi-step purification requirements

- Significant solvent waste generation

Structural Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

δ 7.42-7.28 (m, 5H, Ar-H), 7.15 (d, J=8.1 Hz, 2H, p-MeC₆H₄), 6.98 (d, J=8.1 Hz, 2H, p-MeC₆H₄), 4.52 (s, 2H, SO₂CH₂), 2.86 (s, 1H, OH), 2.34 (s, 3H, Ar-CH₃), 1.62 (s, 6H, C(CH₃)₂)

IR (ATR): ν 3420 (O-H), 2925 (C-H), 1315, 1140 (S=O), 760, 690 cm⁻¹ (monosubstituted benzene)

化学反应分析

Types of Reactions: 1-(Benzylsulfonyl)-2-(4-methylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aromatic compounds.

科学研究应用

1-(Benzylsulfonyl)-2-(4-methylphenyl)-2-propanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Benzylsulfonyl)-2-(4-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of 1-(Benzylsulfonyl)-2-(4-methylphenyl)-2-propanol with analogous compounds:

Key Comparative Insights

Functional Group Impact: Benzylsulfonyl vs. Methoxy/Amino Groups: The sulfonyl group in the target compound increases polarity and acidity compared to methoxy (electron-donating) or amino (basic) groups in analogues .

Physicochemical Properties: Solubility: The sulfonyl group enhances solubility in polar solvents (e.g., DMSO or ethanol) relative to 2-(4-methylphenyl)-2-propanol, which is more lipophilic . Stability: Sulfonyl-containing compounds generally exhibit higher thermal stability than amino- or methoxy-substituted analogues due to strong S=O bonds .

Applications: While 2-(4-methylphenyl)-2-propanol is a flavoring agent, the target compound’s sulfonyl group may render it suitable as a synthetic intermediate in drug design or polymer chemistry .

Research Findings and Limitations

- Synthetic Routes: No direct synthesis data for this compound is provided, but sulfonation of propanol derivatives (e.g., benzylsulfonyl chloride reactions) is a plausible method .

- Toxicity and Safety : Analogues like 1-(4-bromophenyl)-2-methylpropan-1-one require careful handling due to inhalation risks , suggesting similar precautions for the target compound.

生物活性

1-(Benzylsulfonyl)-2-(4-methylphenyl)-2-propanol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound can be characterized as follows:

- Molecular Formula : C15H18O3S

- Molecular Weight : 278.37 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its interactions at the cellular level. Studies indicate that it may induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, focusing on its ability to inhibit cell proliferation in various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis |

| HeLa | 15.0 | Inhibits proliferation |

| A549 | 10.0 | Cytotoxic effect |

The compound demonstrated significant inhibitory effects on the proliferation of these cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound in vivo.

-

Study on Tumor Growth Inhibition :

- Objective : To assess the impact on tumor growth in a mouse model.

- Methodology : Mice were treated with varying doses of the compound.

- Results : Significant reduction in tumor size was observed compared to control groups.

-

Safety Profile Assessment :

- Objective : To evaluate the toxicity levels in normal tissues.

- Methodology : Histopathological examination post-treatment.

- Results : No significant adverse effects were noted in vital organs at therapeutic doses.

常见问题

Basic: What are the established methods for synthesizing and structurally characterizing 1-(Benzylsulfonyl)-2-(4-methylphenyl)-2-propanol?

Answer:

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, benzylsulfonyl chloride can react with 2-(4-methylphenyl)-2-propanol under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–25°C. Purification is achieved via recrystallization using ethanol/water mixtures. Structural characterization employs single-crystal X-ray diffraction (XRD) to confirm stereochemistry and bond angles, supplemented by NMR (¹H/¹³C) for functional group analysis and IR spectroscopy to verify sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .

Basic: Which analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

Reverse-phase HPLC with UV detection (λ = 220–260 nm) is widely used. A validated method includes a C18 column, mobile phase of methanol:sodium acetate buffer (pH 4.6, 65:35 v/v), and flow rate of 1.0 mL/min. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive mode is preferred, monitoring m/z transitions specific to the compound’s fragmentation pattern .

Basic: What safety protocols are critical when handling this compound?

Answer:

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential respiratory irritation (H332/H335). Waste must be segregated into halogenated solvent containers and disposed via licensed hazardous waste services. Emergency procedures include rinsing exposed areas with water and consulting a physician .

Advanced: How can discrepancies between computational and experimental structural data be resolved?

Answer:

Discrepancies (e.g., bond lengths or dihedral angles) arise from approximations in density functional theory (DFT) calculations. To resolve these, refine computational models using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections and compare against high-resolution XRD data (R factor < 0.05). For dynamic behaviors, molecular dynamics simulations under periodic boundary conditions can reconcile conformational differences .

Advanced: What strategies improve synthetic yield and purity in large-scale preparations?

Answer:

Optimize reaction stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance kinetics. Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates, and monitor purity via TLC (Rf = 0.3–0.5). For scale-up, continuous flow reactors reduce side reactions and improve heat dissipation .

Advanced: What experimental approaches elucidate its interaction with biological targets like PGC-1α?

Answer:

Structure-activity relationship (SAR) studies can guide modifications to the benzylsulfonyl or 4-methylphenyl groups. Use gene silencing (siRNA) in hepatocytes to assess PGC-1α pathway modulation, coupled with glucose production assays. Competitive binding assays (e.g., surface plasmon resonance) quantify affinity to PGC-1α, while molecular docking identifies key binding residues .

Advanced: How can stability issues (e.g., hydrolysis) be mitigated during long-term storage?

Answer:

Store the compound in amber vials under inert gas (argon) at −20°C to prevent sulfonyl group hydrolysis. For solution stability, use anhydrous DMSO and avoid protic solvents. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization is recommended for solid-state preservation .

Note:

- Basic questions focus on foundational synthesis, safety, and analytical methods.

- Advanced questions address mechanistic studies, optimization, and biological interactions.

- References exclude non-academic sources (e.g., BenchChem) per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。